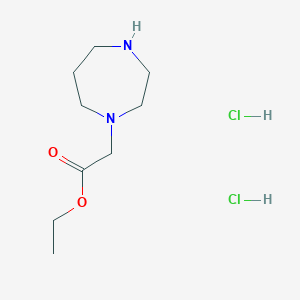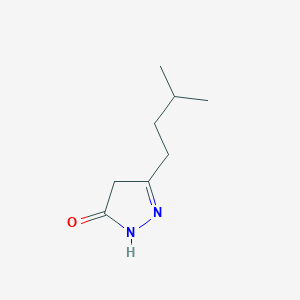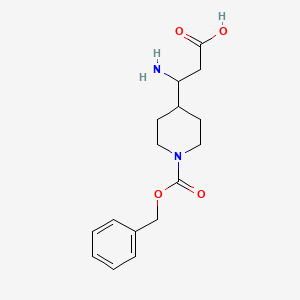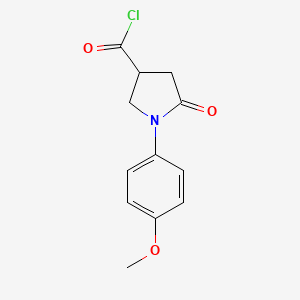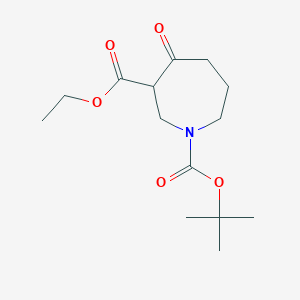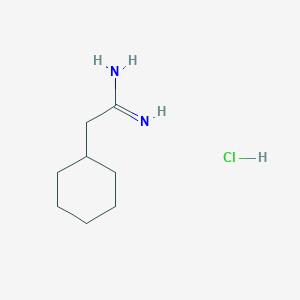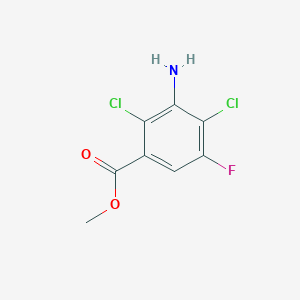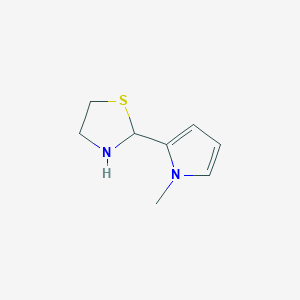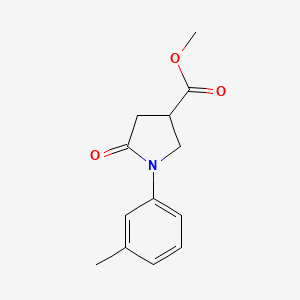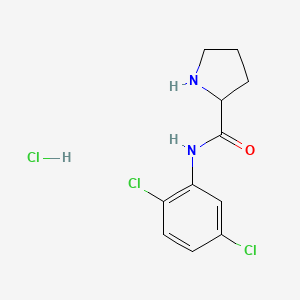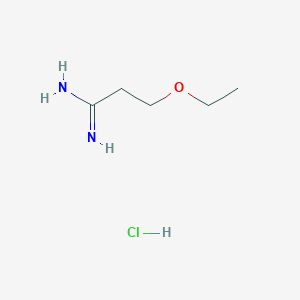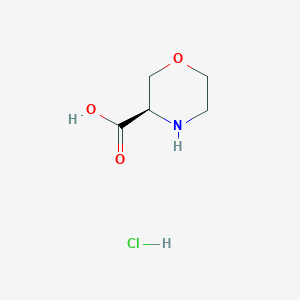![molecular formula C13H15ClN2O2 B1416813 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1087784-11-9](/img/structure/B1416813.png)
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Overview
Description
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds, such as 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives, starts with the reaction between maleic anhydride and aromatic amines, which leads to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This compound then reacts with thionyl chloride (SOCl2) to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a phenyl group and a propanamide group .Scientific Research Applications
Neuroprotective Agents for Alzheimer's Disease : N-acylaminophenothiazines, closely related to 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide, have been investigated for their neuroprotective properties and potential treatment of Alzheimer's disease. These compounds have shown selective inhibition of butyrylcholinesterase, protection against neuronal damage, and modulation of cytosolic calcium concentration (González-Muñoz et al., 2011).
Anticonvulsant Properties : A study on hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, similar in structure to the chemical , demonstrated promising anticonvulsant properties. These compounds were tested in various preclinical seizure models, showing broad-spectrum activity and favorable safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2016).
Structural Analysis for Pain Management : Research on N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, structurally related to the compound of interest, involved spectroscopic analysis and X-ray crystallography to understand its properties for developing long-acting analgesia (Jimeno et al., 2003).
Evaluation in HIV-1 Inhibition : A novel series of derivatives related to 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide were synthesized and evaluated for inhibitory activity against HIV-1 integrase, although they did not show significant inhibition (Penta et al., 2013).
Antinociceptive Activity : Synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, structurally similar to the compound of interest, showed varying levels of antinociceptive activity, with some compounds being more active than standard pain-relief medications (Önkol et al., 2004).
Future Directions
The future directions for research on 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide and similar compounds could involve further exploration of their potential uses in drug discovery and proteomics research . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .
properties
IUPAC Name |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-2-5-11(8-10)16-7-3-6-12(16)17/h2,4-5,8-9H,3,6-7H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUUDVSVTXSDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)N2CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




